![molecular formula C18H23NO3 B1389357 3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline CAS No. 1040685-41-3](/img/structure/B1389357.png)
3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline
Overview
Description
3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline is an organic compound that belongs to the class of anilines, which are characterized by the presence of an amino group attached to a benzene ring. This compound has the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol . It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline typically involves the reaction of 3-ethoxyaniline with 2-(4-methoxyphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.
Scientific Research Applications
3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It finds use in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The specific pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic research .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxyaniline: Shares the ethoxy group but lacks the methoxyphenoxypropyl substituent.
N-Phenyl-2-(4-methoxyphenoxy)propanamide: Similar structure but with an amide group instead of an aniline.
4-Methoxyphenoxypropanol: Contains the methoxyphenoxypropyl group but lacks the aniline moiety.
Uniqueness
3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications .
Properties
IUPAC Name |
3-ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-21-18-7-5-6-15(12-18)19-13-14(2)22-17-10-8-16(20-3)9-11-17/h5-12,14,19H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYKVTZFCSHJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCC(C)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate](/img/structure/B1389274.png)

![2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1389277.png)

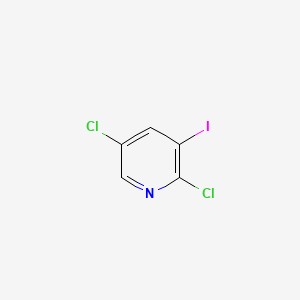
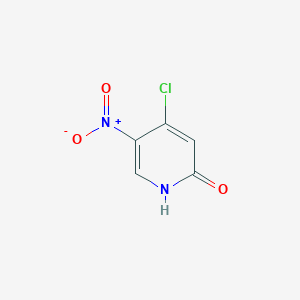
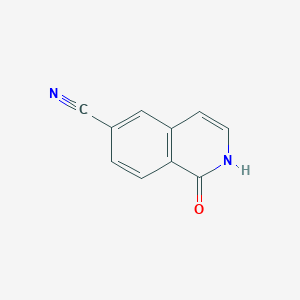
![N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1389286.png)
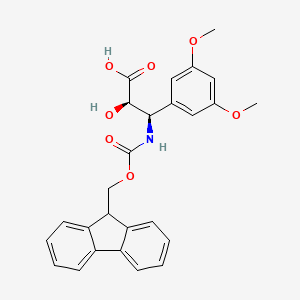
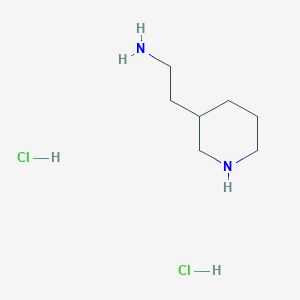
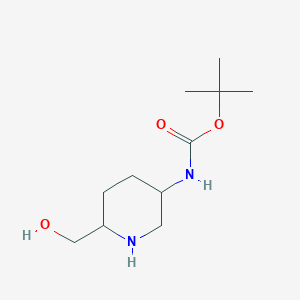
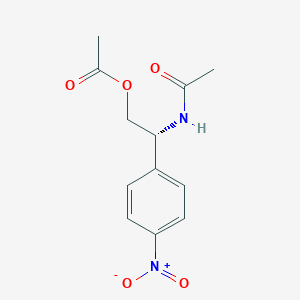
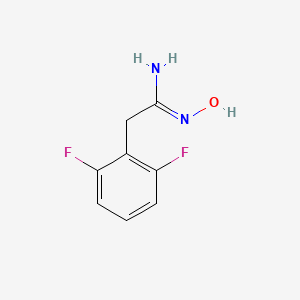
![8-Fluoro-5-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B1389296.png)
